{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole-derived compound featuring a 3-bromo-4-fluorophenylmethyl group at the N1 position of the triazole ring and a hydroxymethyl substituent at the C4 position. This structure combines halogenated aromatic motifs with a polar alcohol group, making it relevant for pharmaceutical and materials science research.
Properties
Molecular Formula |
C10H9BrFN3O |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C10H9BrFN3O/c11-9-3-7(1-2-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5,16H,4,6H2 |
InChI Key |
YGWVZNKYVCBUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CO)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromofluorophenyl Group: The bromofluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromofluorophenyl halide with the triazole intermediate.
Addition of the Methanol Moiety: The final step involves the addition of a methanol group to the triazole derivative, which can be achieved through a reduction reaction using a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the bromofluorophenyl group to yield various reduced derivatives.
Substitution: The triazole ring and the bromofluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced derivatives of the bromofluorophenyl group.
Substitution: Functionalized triazole derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromofluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanol moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of the target compound and its analogs:
*Calculated based on analogous structures.
Key Observations:
- Halogen Effects : The target compound’s 3-bromo-4-fluoro substitution results in a higher molar mass (286.11 g/mol) compared to analogs with single halogens (e.g., 207.20 g/mol for the 3-fluoro derivative ). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
- Melting Points : The 3-fluoro analog exhibits a melting point of 64–66°C , while chloro- and bromo-substituted derivatives (e.g., 239.63 g/mol for 3-chloro-4-fluoro) likely have higher melting points due to stronger van der Waals forces.
Biological Activity
The compound {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is . The presence of the triazole ring is significant for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a range of biological activities including:
- Antimicrobial : Triazoles are known for their antifungal properties and have been used in treating fungal infections.
- Anticancer : Some derivatives show promising anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral : Certain triazole compounds have demonstrated efficacy against viral pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7, MDA-MB-231) showed that derivatives like ZQL-4c exhibited dose-dependent cytotoxicity with IC50 values ranging from 0.67 to 2.96 μmol/L after 24 hours of treatment .
- Mechanisms of Action :
Antimicrobial Properties
Triazoles are widely recognized for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. This has been particularly relevant in treating infections caused by Candida species and Aspergillus .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by substituents on the phenyl rings. For example:
- Bromo and Fluoro Substituents : These halogens can enhance lipophilicity and alter electronic properties, which may improve binding affinity to biological targets .
Table 1: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromo | Increases lipophilicity | |
| Fluoro | Alters electronic properties | |
| Methyl | Enhances solubility |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives against cancer cell lines. The study revealed that specific substitutions led to enhanced cytotoxic effects compared to standard treatments like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
